molecular formula C13H9ClN2OS3 B2420889 5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 899982-82-2

5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2420889
CAS No.: 899982-82-2
M. Wt: 340.86
InChI Key: HUJABIRJYPMUIV-UHFFFAOYSA-N
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Description

5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The synthesis begins with the formation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methylthio Group: The methylthio group is introduced by reacting the benzo[d]thiazole intermediate with methyl iodide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the formation of the carboxamide group. This is achieved by reacting the chlorinated thiophene intermediate with an amine derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and benzo[d]thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various pathogens makes it a candidate for further drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a valuable compound for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications, such as coatings, adhesives, and electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
  • 5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide
  • 5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)pyridine-2-carboxamide

Uniqueness

Compared to similar compounds, 5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide stands out due to its unique combination of the thiophene and benzo[d]thiazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific substitution pattern also allows for targeted modifications, enhancing its versatility in research and development.

Properties

IUPAC Name

5-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS3/c1-18-7-2-3-8-10(6-7)20-13(15-8)16-12(17)9-4-5-11(14)19-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJABIRJYPMUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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